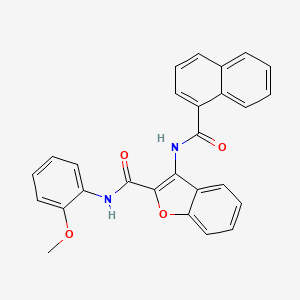

N-(2-methoxyphenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-methoxyphenyl)-3-(naphthalene-1-carbonylamino)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20N2O4/c1-32-23-16-7-5-14-21(23)28-27(31)25-24(20-12-4-6-15-22(20)33-25)29-26(30)19-13-8-10-17-9-2-3-11-18(17)19/h2-16H,1H3,(H,28,31)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDEIGHHIERDCOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxyphenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article will explore its biological activity, including antimicrobial properties, anticancer effects, and interactions with neurotransmitter receptors.

Chemical Structure and Properties

The compound is characterized by its unique structure, which integrates multiple aromatic systems, including a benzofuran core and a naphthalene moiety. Its molecular formula is , with a molecular weight of 436.5 g/mol. The presence of the methoxy group enhances solubility, which may influence its biological activity.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, compounds derived from similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.78 to 6.25 μg/mL . The specific activity of this compound against these pathogens remains to be fully elucidated but suggests a promising avenue for further research.

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. Benzo[b]furan derivatives, including this compound, have demonstrated antiproliferative effects on various cancer cell lines. For example, structural modifications in related compounds have led to increased activity against cancer cells, indicating that the methoxy group may enhance these effects . The compound's mechanism may involve the disruption of microtubule organization and induction of apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(2-chlorobenzamido)-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide | Contains a chlorobenzamido group | Potentially different biological activity due to chlorine substitution |

| N-(4-methoxyphenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide | Lacks the methoxy group at position 2 | Variation in solubility and receptor interaction |

| N-(2-hydroxyphenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide | Hydroxy group instead of methoxy | May exhibit different pharmacological properties due to hydroxyl functionality |

This table illustrates how variations in the chemical structure can lead to differing biological activities, emphasizing the importance of the methoxy group in enhancing solubility and possibly activity.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of benzofuran derivatives for their biological activities. For instance:

- Anticancer Studies : Research conducted by Flynn et al. demonstrated that introducing specific substituents on the benzofuran ring significantly enhances antiproliferative activity against cancer cell lines .

- Antimicrobial Studies : A review highlighted that certain benzofuran derivatives exhibited potent antimycobacterial activity against M. tuberculosis, suggesting that this compound may share similar properties .

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, primarily targeting the central nervous system (CNS) and cancer treatment. Key areas of application include:

- Anticancer Activity : Research indicates that derivatives of benzofuran compounds, including N-(2-methoxyphenyl)-3-(naphthalene-1-amido)-1-benzofuran-2-carboxamide, demonstrate promising antileukemic effects. For instance, related compounds have shown IC50 values as low as 0.12 μM against leukemia cell lines, indicating potent activity against cancer cells while maintaining selectivity towards normal cells .

- CNS Disorders : The compound has been linked to anxiolytic and antipsychotic effects. Studies suggest that benzofuran derivatives can modulate neurotransmitter systems, which may lead to therapeutic benefits in conditions such as anxiety and schizophrenia .

Formulation and Administration

The compound can be formulated into various dosage forms for effective administration:

- Oral Administration : Tablets or capsules are common forms, allowing for convenient dosing.

- Injectable Solutions : For rapid action, especially in acute settings.

- Topical Applications : Creams or gels for localized treatment of skin-related conditions.

Dosage forms are designed considering the pharmacokinetics and pharmacodynamics of the compound to optimize therapeutic outcomes .

Case Studies

Several studies have documented the efficacy and safety profiles of this compound:

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and similar benzofuran/naphthalene derivatives:

*Estimated based on structural similarity to and .

Key Structural and Functional Insights:

Substituent Effects on Lipophilicity: The naphthalene-1-amido group in the target compound likely confers higher lipophilicity compared to alkyl chains (e.g., 2-ethylbutanamido in ) or smaller aromatic systems (e.g., trifluoromethylphenyl in ). This could enhance membrane permeability but reduce aqueous solubility .

Synthetic Complexity :

- The naphthalene-1-amido substituent may require multi-step synthesis involving amide coupling (e.g., using reagents like oxalyl chloride, as seen in ), whereas simpler alkyl substituents () might be more straightforward to introduce .

Solubility and Bioavailability :

- Bulky substituents like biphenyl () or naphthalene (target compound) may reduce solubility, whereas polar groups like sulfones () or ethoxy chains () could improve it .

Preparation Methods

Palladium-Catalyzed C–H Arylation for Benzofuran Functionalization

A modular approach to C3-substituted benzofuran-2-carboxamides involves 8-aminoquinoline-directed C–H arylation (Scheme 1). This method enables regioselective introduction of aryl groups at the C3 position of the benzofuran core.

Procedure :

-

Substrate Preparation : Benzofuran-2-carboxamide is treated with 8-aminoquinoline to form a directing complex.

-

Arylation : Palladium(II) acetate catalyzes the coupling with naphthalene-1-boronic acid under aerobic conditions.

-

Transamidation : The intermediate undergoes a one-pot transamidation with 2-methoxyaniline to install the N-(2-methoxyphenyl) group.

Key Data :

Sequential Amidation via Acyl Chloride Intermediates

This route prioritizes the stepwise construction of amide bonds using acyl chloride chemistry (Scheme 2).

Procedure :

-

Benzofuran-2-carbonyl Chloride Synthesis :

Benzofuran-2-carboxylic acid is treated with oxalyl chloride ((COCl)₂) in dichloromethane (DCM) with catalytic DMF. -

Primary Amidation :

The acyl chloride reacts with 2-methoxyaniline in the presence of triethylamine (Et₃N) to form N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide. -

Naphthalene-1-Amido Installation :

The C3 position is brominated, followed by Ullmann-type coupling with naphthalene-1-amine using copper(I) iodide and 1,10-phenanthroline.

Key Data :

Transamidation Protocol for Late-Stage Functionalization

Transamidation offers a flexible method to introduce diverse amide groups without isolating intermediates (Scheme 3).

Procedure :

-

Base-Mediated Transamidation :

N-(2-Methoxyphenyl)-3-amino-1-benzofuran-2-carboxamide is treated with naphthalene-1-carbonyl chloride in tetrahydrofuran (THF) using sodium hydride (NaH) as a base. -

Workup :

The reaction is quenched with aqueous NH₄Cl, and the product is extracted with ethyl acetate and purified via silica gel chromatography.

Key Data :

Comparative Analysis of Synthetic Methods

Yield and Efficiency

Scalability and Practicality

-

The acyl chloride route (Scheme 2) is preferred for large-scale synthesis due to robust reaction conditions.

-

Palladium-catalyzed methods (Scheme 1) are ideal for research-scale synthesis with stringent regiocontrol.

Mechanistic Insights

Palladium-Catalyzed C–H Activation

The 8-aminoquinoline ligand coordinates to palladium, facilitating C–H bond cleavage at the C3 position of benzofuran. Subsequent transmetallation with the arylboronic acid and reductive elimination yield the arylated product.

Transamidation Reaction

Sodium hydride deprotonates the primary amide, generating a nucleophilic amide intermediate that attacks the naphthalene-1-carbonyl chloride. The reaction proceeds via a tetrahedral intermediate, with chloride acting as a leaving group.

Challenges and Optimization Strategies

-

Regioselectivity in C–H Arylation :

Competing arylation at C4 can occur; using bulky ligands (e.g., BrettPhos) suppresses this side reaction. -

Acyl Chloride Stability :

Moisture-sensitive intermediates require anhydrous conditions and inert atmospheres. -

Purification Difficulties :

Silica gel chromatography with hexane/ethyl acetate gradients (4:1 → 1:4) effectively resolves polar byproducts .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the benzofuran core and amide linkages in this compound?

- The benzofuran core is typically synthesized via cyclization of substituted phenols or through transition-metal-catalyzed coupling reactions. For the amide bond formation (e.g., naphthalene-1-amido), carbodiimide-based coupling agents like DCC or EDC, combined with DMAP as a catalyst, are standard in anhydrous solvents (e.g., dichloromethane) . Multi-step protocols may require orthogonal protecting groups to manage reactive sites during sequential functionalization .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

- NMR spectroscopy (1H/13C) confirms substitution patterns and aromatic proton environments. High-resolution mass spectrometry (HRMS) validates molecular weight and purity. X-ray crystallography resolves stereochemical ambiguities, particularly for the naphthalene and methoxyphenyl moieties. HPLC with UV detection monitors synthetic intermediates for byproducts .

Q. How can preliminary in vitro assays evaluate this compound’s bioactivity?

- Use cell viability assays (e.g., MTT or resazurin) to screen for cytotoxicity across cancer cell lines. Pair this with enzyme-linked assays (e.g., kinase inhibition) to identify molecular targets. Solubility in DMSO or PEG-based vehicles must be optimized to avoid false negatives in dose-response studies .

Advanced Research Questions

Q. What computational approaches predict the compound’s binding affinity to biological targets?

- Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., kinases or GPCRs). Molecular dynamics simulations (GROMACS) assess binding stability over time. QSAR models derived from analogs with halogen or methoxy substituents can prioritize high-affinity derivatives .

Q. How do substituent variations (e.g., methoxy vs. fluoro groups) influence pharmacological properties?

- Methoxy groups enhance solubility and π-stacking interactions with aromatic residues in binding pockets, while fluorine increases lipophilicity and metabolic stability. Comparative SAR studies using analogs (e.g., N-(2-fluorophenyl) derivatives) reveal trade-offs between potency and pharmacokinetic profiles .

Q. What strategies resolve contradictions in cytotoxicity data across cell lines?

- Transcriptomic profiling (RNA-seq) identifies differential gene expression in resistant vs. sensitive cell lines. Proteomics (e.g., phospho-kinase arrays) clarifies off-target effects. Validate hypotheses using isogenic cell lines with CRISPR-edited targets to isolate mechanism-specific responses .

Q. How can in vivo pharmacokinetic studies be designed to optimize bioavailability?

- Administer the compound via intravenous and oral routes in rodent models. Use LC-MS/MS to quantify plasma/tissue concentrations. Metabolite identification (via liver microsomes) guides structural modifications to reduce CYP450-mediated degradation. Include PAMPA assays to predict blood-brain barrier penetration .

Methodological Notes

- Synthetic Optimization : Monitor reaction progress via TLC with fluorescent indicators. Purify intermediates using flash chromatography (silica gel, gradient elution).

- Data Reproducibility : Include positive controls (e.g., doxorubicin for cytotoxicity assays) and validate statistical significance with ANOVA (p < 0.05).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.